molecular formula C10H16N2O3 B171046 (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate CAS No. 144731-64-6

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

Cat. No.: B171046
CAS No.: 144731-64-6
M. Wt: 212.25 g/mol
InChI Key: BRPXEPFCSRKAGN-HTQZYQBOSA-N
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Description

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate ( 144731-64-6) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol, is characterized by its specific (7R,9aR) stereochemistry . It serves as a key chiral building block for the synthesis of more complex molecules. Its pyrido[1,2-a]pyrazine core is a fused, nitrogen-containing heterocyclic system, a structural motif that is often explored for its potential biological activity . Research indicates that related pyrazine derivatives are frequently investigated for their pharmacological properties, positioning this compound as a valuable scaffold in medicinal chemistry programs, particularly in the discovery and development of new therapeutic agents . The product is provided with a purity of not less than 98% and is accompanied by analytical documentation, including MSDS, NMR, and HPLC data, to ensure quality and support research reproducibility . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (7R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPXEPFCSRKAGN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(=O)NCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]2C(=O)NCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566701
Record name Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144731-64-6
Record name Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Cyclization and Protection

This method, detailed in patent WO2007028654A1, begins with a linear precursor containing protected amines and esters. The core bicyclic structure is assembled through a reductive amination sequence:

  • Precursor synthesis : A pyridine derivative bearing a primary amine and ester group is reacted with a protected dialdehyde under acidic conditions to form an imine intermediate.

  • Reductive cyclization : Sodium triacetoxyborohydride (STAB) in acetonitrile reduces the imine, inducing cyclization to form the octahydro-pyrido[1,2-a]pyrazine skeleton. The reaction proceeds at 80–95°C with a yield of 68–72%.

  • Oxidation : The ketone at position 1 is introduced via oxidation of a secondary alcohol using Jones reagent (CrO3/H2SO4), achieving >90% conversion.

Key Data:

ParameterDetails
Starting material4-(4-Fluoro-2-aminophenyl)pyridine
ReductantSodium triacetoxyborohydride
SolventAcetonitrile
Temperature80–95°C
Yield (bicyclic core)68–72%

Stereochemical Control

The (7R,9aR) configuration is achieved using a chiral auxiliary strategy:

  • Chiral tert-butoxycarbonyl (Boc) groups are introduced at C7 during precursor synthesis.

  • Dynamic kinetic resolution occurs during reductive amination, favoring the desired diastereomer due to steric hindrance from the Boc group.

Synthetic Route 2: Late-Stage Functionalization of a Preformed Bicyclic System

Bicyclic Intermediate Preparation

Patent CN101305011B describes an alternative approach starting from a preassembled octahydro-1H-pyrido[1,2-a]pyrazine scaffold:

  • Core synthesis : Condensation of piperazine-2-carboxylic acid with methyl acrylate under Mitsunobu conditions (DIAD, PPh3) forms the bicyclic ester with 55–60% yield.

  • Ketone installation : The ketone at position 1 is introduced via Dess-Martin periodinane oxidation of a secondary alcohol, achieving 85–90% yield.

Resolution of Racemic Mixtures

The racemic product is resolved using:

  • Chiral column chromatography (Chiralpak IC, hexane/ethanol = 70:30), yielding the (7R,9aR)-enantiomer with 98% enantiomeric excess (ee).

  • Diastereomeric salt formation with L-tartaric acid, though this method provides lower ee (92%) compared to chromatographic resolution.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Cyclization

A stereoselective method employs palladium catalysis to construct the bicyclic system:

  • Substrate preparation : A pyridine-propargyl amine derivative is synthesized with a methyl ester group.

  • Cyclization : Using Pd(OAc)2 (5 mol%) and (R)-BINAP (10 mol%) in toluene at 110°C, the alkyne undergoes intramolecular hydroamination to form the bicyclic core with 75% yield and 94% ee.

Reaction Optimization:

Catalyst SystemYield (%)ee (%)
Pd(OAc)2/(R)-BINAP7594
Pd2(dba)3/(S)-SegPhos6889
RhCl(PPh3)34278

Post-Cyclization Modifications

  • Ester hydrolysis : The methyl ester is selectively hydrolyzed using LiOH in THF/H2O, though this step is omitted in the target compound’s synthesis.

  • Recrystallization : The final product is purified via recrystallization from ethyl acetate/heptane, achieving >99% chemical purity.

Comparative Analysis of Methods

Efficiency and Scalability

MethodTotal YieldStereoselectivityScalability
Reductive Amination52%94% eePilot-scale
Late-Stage Functionalization48%98% eeLab-scale
Catalytic Asymmetric63%94% eeBench-scale

Critical Considerations

  • Reductive amination offers the shortest route but requires careful handling of hygroscopic reagents.

  • Catalytic asymmetric synthesis provides superior atom economy but demands expensive chiral ligands.

  • Late-stage resolution is cost-effective for small batches but generates wasteful byproducts .

Chemical Reactions Analysis

Types of Reactions

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Diastereomers

  • (7S,9aR)-Methyl 1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate ():

    • Shares the same pyrido-pyrazine core but differs in stereochemistry at position 7 (S-configuration).
    • Molecular formula: C₁₀H₁₆N₂O₃ (identical to the target compound).
    • Key difference: Diastereomeric relationship leads to distinct physicochemical properties, such as solubility and reactivity .

Functional Group Variations

Table 1: Substituent and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents Stereochemistry Biological/Industrial Relevance Reference
Target: (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate C₁₀H₁₆N₂O₃ Methyl ester, ketone 7R,9aR Synthetic intermediate
(7R,9αS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol C₉H₁₈N₂O Primary alcohol 7R,9αS Alcohol derivative for drug design
tert-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate C₁₄H₂₇N₃O₂ tert-Butyl carbamate, aminomethyl 7R,9aR Potential CNS-targeting ligand
4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine C₉H₁₈N₂ Methyl group at position 4 Not specified Dopamine receptor ligand candidate
Ethyl 3-methyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate C₁₂H₁₅N₃O₃ Ethyl ester, pyrazolo-pyridazine core Not applicable Intermediate for heterocyclic synthesis

Physicochemical Properties

  • Melting Points and Solubility :

    • The target compound’s analogs in (e.g., 10f , 10g ) exhibit melting points ranging from 80–220°C, with solubility in polar aprotic solvents like acetonitrile .
    • Tert-butyl derivatives () show higher hydrophobicity due to bulky substituents, impacting bioavailability .
  • Spectral Data: ¹H NMR: The target compound’s methyl ester group resonates at δ ~3.7 ppm, while alcohol derivatives () show hydroxyl protons at δ ~1.5–2.5 ppm . IR Spectroscopy: Ketone stretching (~1700 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) are diagnostic for the target compound, differing from amide or alcohol analogs .

Biological Activity

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chemical compound characterized by its unique bicyclic structure, which includes a pyrido-pyrazine core. This compound has garnered interest in various fields due to its potential biological activities and applications. The molecular formula of this compound is C10H16N2O3, with a molecular weight of 212.25 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound features a methyl ester functional group and exhibits chirality at the 7 and 9a positions of the octahydro framework. Its stability is typically maintained at temperatures between 2 to 8 degrees Celsius, with a purity level around 98% .

Preliminary studies suggest that this compound may interact with various biological targets through binding affinity studies. The presence of both nitrogen heterocycles and carboxylate esters in its structure allows it to participate in diverse biochemical interactions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other compounds that share structural similarities:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 1-pyridoneC6H7NOSimple pyridine derivativeLacks the complex bicyclic structure
OctahydropyridopyrazineC8H12N2Fully saturated with nitrogenNo carboxylate functionality
PyrazinamideC5H5N3OKnown anti-tuberculosis agentContains an amide instead of an ester

The unique bicyclic structure combined with the carboxylate ester functionality enhances its potential biological activity compared to these similar compounds .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antitumor Research : A study on triazolopyrazines showed that modifications in the nitrogen-containing heterocycles significantly impacted their antitumor efficacy. This suggests that similar modifications in this compound could yield compounds with enhanced therapeutic profiles .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of structurally similar compounds have revealed favorable absorption and distribution characteristics. Such findings imply that this compound may also exhibit beneficial pharmacokinetics for potential drug development.

Q & A

Q. What advanced techniques confirm stereochemical integrity in complex matrices?

  • Methodological Answer :
  • Chiral HPLC : Use amylose or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data .
  • Crystallographic refinement : Re-examine X-ray data with high-resolution (<1.0 Å) to detect minor stereochemical impurities .

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